molecular formula C6H10O7 B8021175 D-Glucopyranuronic acid CAS No. 72121-88-1

D-Glucopyranuronic acid

Cat. No.: B8021175
CAS No.: 72121-88-1
M. Wt: 194.14 g/mol
InChI Key: AEMOLEFTQBMNLQ-AQKNRBDQSA-N
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Description

D-Glucuronic acid is a derivative of glucose, where the primary alcohol group at the sixth carbon is oxidized to a carboxyl group. This compound is naturally found in plants and animals, often as part of complex polysaccharides. It plays a crucial role in the detoxification processes in the liver, where it combines with various substances to form glucuronides, which are then excreted from the body .

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

    Chemical Synthesis: This traditional method involves the oxidation of glucose derivatives.

    Biocatalysis: This method is gaining popularity due to its high efficiency and lower environmental impact.

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: D-Glucuronic acid is unique due to its role in detoxification processes and its presence in various biological tissues. Its ability to form glucuronides makes it essential for the excretion of toxic substances .

Properties

IUPAC Name

(2S,3S,4S,5R)-3,4,5,6-tetrahydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O7/c7-1-2(8)4(5(10)11)13-6(12)3(1)9/h1-4,6-9,12H,(H,10,11)/t1-,2-,3+,4-,6?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEMOLEFTQBMNLQ-AQKNRBDQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(C(OC(C1O)O)C(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[C@@H]1([C@@H]([C@H](OC([C@@H]1O)O)C(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50894097
Record name D-Glucopyranuronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50894097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

528-16-5
Record name D-Glucopyranuronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=528-16-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name D-Glucopyranuronic acid
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name D-Glucopyranuronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50894097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name D-glucopyranuronic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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